N-Acetyl-L-proline N-Acetyl-L-proline N-acetyl-L-proline is a N-acetyl-L-amino acid, a N-acylpyrrolidine, a pyrrolidinemonocarboxylic acid and a L-proline derivative.
N-Acetyl-L-proline is a natural product found in Panax ginseng with data available.
Brand Name: Vulcanchem
CAS No.: 68-95-1
VCID: VC21538446
InChI: InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
SMILES: CC(=O)N1CCCC1C(=O)O
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

N-Acetyl-L-proline

CAS No.: 68-95-1

Cat. No.: VC21538446

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-L-proline - 68-95-1

CAS No. 68-95-1
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name (2S)-1-acetylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1
Standard InChI Key GNMSLDIYJOSUSW-LURJTMIESA-N
Isomeric SMILES CC(=O)N1CCC[C@H]1C(=O)O
SMILES CC(=O)N1CCCC1C(=O)O
Canonical SMILES CC(=O)N1CCCC1C(=O)O

Chemical Properties and Structure

N-Acetyl-L-proline belongs to the class of organic compounds known as N-acyl-alpha amino acids, specifically representing a biologically available N-terminal capped form of the proteinogenic amino acid L-proline . This modification significantly alters the compound's physical and chemical characteristics compared to free L-proline.

Physical and Chemical Properties

The physical and chemical properties of N-Acetyl-L-proline are essential for understanding its behavior in different environments and its potential applications. Table 1 summarizes these key properties.

PropertyValue
Chemical FormulaC₇H₁₁NO₃
Average Molecular Weight157.1671 g/mol
Monoisotopic Molecular Weight157.073893223 g/mol
CAS Number68-95-1
Melting Point117-118°C
Optical Rotation-116° (c=1 in water)
Storage Temperature2°C to 8°C
Purity (Commercial)99%

The compound features a distinctive cyclic structure inherited from proline, with an acetyl group attached to the nitrogen atom. This structural configuration contributes to its unique conformational properties and biochemical behavior .

Structural Characteristics

The molecular structure of N-Acetyl-L-proline consists of a five-membered pyrrolidine ring characteristic of proline, with an acetyl group (CH₃CO-) attached to the secondary amine nitrogen and a carboxylic acid group (-COOH). This arrangement creates a compound with specific stereochemistry, reflected in its optical rotation value of -116° when measured at a concentration of 1 in water .

Biochemical Classification and Role

N-Acetyl-L-proline occupies a unique position in biochemical pathways and serves several important functions in biological systems.

Metabolite Classification

N-Acetyl-L-proline is classified as an N-acyl-alpha amino acid and can be specifically categorized as a derivatized alpha amino acid . This classification reflects its chemical structure and biochemical origin as a modified form of the standard amino acid L-proline.

Biological Synthesis and Metabolism

The biological production of N-Acetyl-L-proline can occur through two primary pathways:

  • Direct synthesis via specific N-acetyltransferases (NAT enzymes)

  • Proteolytic degradation of N-acetylated proteins by specific hydrolases

The specificity of different NAT enzymes is largely determined by the identities of the first two N-terminal residues of the target protein. The human NatA complex co-translationally acetylates N-termini that bear small amino acids (A, S, T, C, and occasionally V and G). NatA can also exist in a monomeric state and post-translationally acetylate acidic N-terminal residues (D-, E-) .

N-acetylated amino acids, including N-Acetyl-L-proline, can be released from peptides through the action of N-acylpeptide hydrolase during proteolytic degradation processes .

Enzymatic Interactions

N-Acetyl-L-proline serves as a substrate for specific enzymes, particularly N-acyl-L-proline acylase, which mediates important biochemical transformations.

Comparative Substrate Reactivity

The relative reactivity of N-Acetyl-L-proline compared to other N-acylated substrates provides insight into structure-activity relationships. For instance, N-chloroacetyl-L-proline is hydrolyzed approximately 3.6 times faster than N-Acetyl-L-proline by the acylase enzyme . The enzyme also shows activity toward other substrates including N-formyl-L-proline, N-propionyl-L-proline, N-butyryl-L-proline, N-valeryl-L-proline, N-caproyl-L-proline, and N-acetyl-L-4-hydroxyproline, though generally with lower efficiency than for N-Acetyl-L-proline .

Synthesis and Production Methods

Multiple approaches exist for the synthesis and production of N-Acetyl-L-proline, ranging from chemical synthesis to enzymatic methods.

Chemical Synthesis

Standard chemical synthesis methods for N-Acetyl-L-proline typically involve the acetylation of L-proline using acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions. These reactions generally proceed with good yields and stereochemical retention, preserving the L-configuration of the starting material .

Enzymatic Production

Enzymatic approaches to N-Acetyl-L-proline production utilize the condensation reaction catalyzed by N-acyl-L-proline acylase. This enzyme can combine acetic acid and L-proline to create N-Acetyl-L-proline and water under appropriate conditions . This method offers advantages in terms of stereoselectivity and environmentally friendly reaction conditions.

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